Product packaging for Heptanenitrile, 2-hydroxy-(Cat. No.:CAS No. 95577-44-9)

Heptanenitrile, 2-hydroxy-

Cat. No.: B1640376
CAS No.: 95577-44-9
M. Wt: 127.18 g/mol
InChI Key: JEWPACUDYNBTSN-UHFFFAOYSA-N
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Description

Significance of α-Hydroxynitriles in Organic Synthesis and Applied Chemistry

α-Hydroxynitriles are highly valuable intermediates in organic synthesis due to their unique bifunctional nature. researchgate.net The presence of both a hydroxyl and a nitrile group allows for a wide range of chemical transformations. They are crucial precursors for the synthesis of various important molecules, including α-hydroxy acids, α-hydroxy ketones, certain amino acids, and β-ethanolamines. wikipedia.orgnih.gov

Their role as versatile building blocks is particularly significant in the pharmaceutical and agrochemical industries. acs.org The ability to form these compounds stereoselectively, yielding optically active chiral molecules, is a key aspect of their importance. This stereospecific synthesis is one of the few industrially relevant methods for enzyme-mediated carbon-carbon bond formation. researchgate.netnih.gov This allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce potential side effects. lookchem.com

Historical Context and Evolution of Research on Hydroxynitrile Compounds

The study of hydroxynitrile compounds dates back to the traditional cyanohydrin reaction, which involves the addition of hydrogen cyanide (HCN) to an aldehyde or a ketone. wikipedia.org A pivotal moment in the history of these compounds occurred in 1908 with the first reported enantioselective synthesis, where an enzyme preparation from almonds, a hydroxynitrile lyase (HNL), was used to catalyze the addition of cyanide to benzaldehyde. researchgate.netnih.gov

Initially, research on these compounds in nature focused on their role in cyanogenesis, a defense mechanism in plants, fungi, and some arthropods, where they are cleaved to release toxic hydrogen cyanide upon tissue damage. nih.govresearchgate.net However, modern research has increasingly focused on the reverse reaction: the stereospecific synthesis of cyanohydrins. nih.gov This shift has been driven by the demand for chiral building blocks in industrial chemistry. researchgate.net

The evolution of this research field has been marked by the discovery, characterization, and engineering of new hydroxynitrile lyases (HNLs) from diverse biological sources, including various plants, bacteria, and even millipedes. researchgate.netresearchgate.netpnas.org Scientists now use advanced techniques like protein engineering and site-directed mutagenesis to enhance the stability, substrate specificity, and stereoselectivity of these enzymes, tailoring them for specific synthetic applications. nih.govacs.org

Scope and Research Aims for Heptanenitrile, 2-hydroxy-

Heptanenitrile, 2-hydroxy- (C₇H₁₃NO), is a specific α-hydroxynitrile that serves as a valuable chiral building block in chemical synthesis. lookchem.com Research on this compound is often focused on its enantiomers, particularly (S)-2-Hydroxyheptanenitrile, due to their potential in creating enantiomerically pure final products. lookchem.com

The primary research aims for Heptanenitrile, 2-hydroxy- include:

Developing Synthetic Routes: A key objective is the development of efficient and stereoselective methods for its synthesis. This includes chemoenzymatic approaches, often starting from aldehydes like hexanal (B45976), and utilizing enzymes to control the chirality of the product. lookchem.comacs.orgsemanticscholar.org

Use as a Chemical Intermediate: It is investigated as a precursor for the synthesis of various biologically active molecules and complex chemical intermediates. lookchem.com Its functional groups can be modified to create a range of other compounds. lookchem.com

Applications in Total Synthesis: Researchers have explored its use as a starting material in the total synthesis of natural products, such as nonanolides. lookchem.com

Development of New Materials: There is potential for Heptanenitrile, 2-hydroxy- to be used in the creation of novel materials, including chiral catalysts and sensors, owing to its distinct structural properties. lookchem.com

The physical and chemical properties of Heptanenitrile, 2-hydroxy- and its derivatives are central to this research.

Table 1: Physical and Chemical Properties of Heptanenitrile, 2-hydroxy- and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Heptanenitrile, 2-hydroxy- 52358-06-2 C₇H₁₃NO 127.18
(S)-2-Hydroxyheptanenitrile 106863-48-3 C₇H₁₃NO 127.18
(R)-2-Hydroxy-2-methyl-heptanenitrile 135362-75-3 C₈H₁₅NO 141.21

This table is generated based on data from multiple sources for comparison. lookchem.comguidechem.comnih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
(R)-2-Hydroxy-2-methyl-heptanenitrile
(S)-2-Hydroxyheptanenitrile
Acetone cyanohydrin
Benzaldehyde
Heptanenitrile
Heptanenitrile, 2-hydroxy-
Hexanal
Hydrogen cyanide
Mandelonitrile (B1675950)
Sodium cyanide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1640376 Heptanenitrile, 2-hydroxy- CAS No. 95577-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95577-44-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3

InChI Key

JEWPACUDYNBTSN-UHFFFAOYSA-N

SMILES

CCCCCC(C#N)O

Canonical SMILES

CCCCCC(C#N)O

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of Heptanenitrile, 2 Hydroxy

Elucidation of Nucleophilic Addition Mechanisms to Carbonyl Precursors

The primary route to synthesizing 2-hydroxyheptanenitrile is through the nucleophilic addition of a cyanide source to its carbonyl precursor, heptanal (B48729). This reaction, a classic example of cyanohydrin formation, proceeds via a well-established two-step mechanism. libretexts.orglibretexts.org

The process is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of heptanal. youtube.com The polarity of the carbon-oxygen double bond (C=O), where the carbon atom bears a partial positive charge (δ+) and the oxygen a partial negative charge (δ-), makes the carbonyl carbon susceptible to attack by nucleophiles. docbrown.info This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. libretexts.orgchemistrystudent.com The result is the formation of a tetrahedral alkoxide intermediate. libretexts.org

The reaction is typically performed not with pure hydrogen cyanide gas, which is highly toxic, but by generating it in situ. chemistrystudent.comchemguide.co.uk This is often achieved by mixing a salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a mineral acid. libretexts.orgchemistrystudent.com

Stereochemical Control and Stereoinversion Mechanisms

The nucleophilic addition of cyanide to the prochiral carbonyl carbon of heptanal results in the formation of a new stereocenter. Because the carbonyl group is planar, the cyanide nucleophile can attack from either the top or bottom face with equal probability. theexamformula.co.uk This non-discriminatory attack leads to the formation of a 50:50 mixture of the two possible enantiomers (R and S), a product known as a racemic mixture. docbrown.infoyoutube.com

Achieving stereochemical control to selectively produce one enantiomer over the other is a significant goal in organic synthesis. The primary method for achieving this in cyanohydrin synthesis is through biocatalysis, specifically using enzymes called hydroxynitrile lyases (HNLs). researchgate.nettudelft.nl These enzymes provide a chiral environment for the reaction, favoring the formation of one enantiomer. HNLs are available that can produce either (R)- or (S)-cyanohydrins with high enantiomeric excess. researchgate.net The enzyme binds the aldehyde substrate in a specific orientation, directing the cyanide attack to one face of the carbonyl group.

The table below summarizes the expected stereochemical outcomes under different catalytic conditions.

Catalyst/ConditionMechanism of ControlExpected Stereochemical OutcomeTypical Enantiomeric Excess (ee)
None (e.g., NaCN/H+)Uncontrolled nucleophilic attack on planar carbonylRacemic mixture (R/S)~0%
(R)-specific Hydroxynitrile LyaseEnzyme active site directs attack to one facePredominantly (R)-2-hydroxyheptanenitrile>95%
(S)-specific Hydroxynitrile LyaseEnzyme active site directs attack to one facePredominantly (S)-2-hydroxyheptanenitrile>95%

Intramolecular Cyclization and Rearrangement Pathways

Hydroxynitriles like 2-hydroxyheptanenitrile possess two reactive functional groups—a hydroxyl group and a nitrile group—which can participate in intramolecular reactions under certain conditions. One potential pathway is an intramolecular cyclization. For instance, in the presence of a strong acid or base, the hydroxyl group can act as an internal nucleophile, attacking the carbon of the nitrile group. nih.gov

Studies on related δ-hydroxynitriles have shown that the activated cyano group can be directly attacked by the hydroxyl group, leading to the formation of cyclic imidates. nih.gov While 2-hydroxyheptanenitrile is an α-hydroxynitrile, similar principles could apply under forcing conditions, potentially leading to strained three-membered ring intermediates or, more likely, participating in reactions after transformation of the nitrile group. For example, acid-catalyzed hydrolysis of the nitrile to a carboxylic acid would produce a 2-hydroxyheptanoic acid, which can undergo intramolecular esterification (lactonization) to form a lactone. youtube.com

Rearrangement pathways are less common for simple aliphatic cyanohydrins but can be induced. Under strongly acidic conditions, dehydration of the secondary alcohol could occur, followed by rearrangement of the resulting carbocation or alkene, though this is often a competing side reaction rather than a defined pathway.

Influence of Catalysts and Reaction Conditions on Mechanism Alteration

The mechanism of cyanohydrin formation is highly sensitive to catalysts and reaction conditions, particularly pH. libretexts.orgchemguide.co.uk The key to the reaction is the availability of the cyanide ion (CN⁻) nucleophile. libretexts.org Hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2) and therefore does not provide a sufficient concentration of CN⁻ on its own. libretexts.orgchemistrysteps.com

Basic Catalysis : The addition of a small amount of a strong base is essential to deprotonate HCN, thereby increasing the concentration of the more potent CN⁻ nucleophile and accelerating the reaction. libretexts.org

pH Control : The reaction rate is optimal within a specific pH range. If the solution is too acidic, the concentration of free CN⁻ becomes negligible as the equilibrium shifts towards undissociated HCN. If the solution is too basic, premature polymerization of the aldehyde (an aldol (B89426) reaction) can occur, reducing the yield of the desired cyanohydrin. For many preparations, a pH of 4-5 is maintained to balance these competing factors. chemguide.co.uk

Biocatalysis : As mentioned, using hydroxynitrile lyase (HNL) enzymes fundamentally alters the mechanism by introducing a chiral environment. researchgate.net This not only controls the stereochemistry but can also affect reaction rates and substrate specificity.

The table below illustrates how different reaction conditions can influence the outcome of the synthesis of 2-hydroxyheptanenitrile from heptanal.

ConditionCatalystEffect on MechanismPrimary Outcome
Neutral (HCN alone)NoneVery low concentration of CN- nucleophileExtremely slow or no reaction jove.com
Slightly Basic (HCN + Base)Base (e.g., OH-)Increases [CN-], accelerating nucleophilic attack libretexts.orgFaster formation of racemic 2-hydroxyheptanenitrile
Buffered Acidic (NaCN + H2SO4)H+ / CN-In situ generation of HCN, with free CN- available chemguide.co.ukControlled formation of racemic 2-hydroxyheptanenitrile
Aqueous BufferHydroxynitrile Lyase (HNL)Enzyme-mediated, face-selective nucleophilic attack researchgate.netEnantiomerically enriched 2-hydroxyheptanenitrile

Remote C(sp3)-H Bond Functionalization Mechanisms

The functionalization of unactivated C(sp³)–H bonds is a frontier in organic synthesis, allowing for the modification of aliphatic chains at positions remote from existing functional groups. For 2-hydroxyheptanenitrile, both the hydroxyl and nitrile groups can potentially act as directing groups to facilitate such transformations.

One plausible mechanism involves a radical-based process, often initiated by photoredox catalysis or transition metals. nih.govnih.gov For example, a hydroxy-directed mechanism could proceed as follows:

A catalyst or reagent complexes with the hydroxyl group of 2-hydroxyheptanenitrile.

This complexation brings a reactive species into proximity with a specific C-H bond on the pentyl chain (e.g., at the C4 or C5 position) in a process often called a radical relay or hydrogen atom transfer (HAT). nih.gov

The reactive species selectively abstracts a hydrogen atom from this remote carbon, generating a carbon-centered radical on the alkyl chain.

This radical intermediate is then trapped by another reagent (a process sometimes termed oxidative radical-polar crossover), introducing a new functional group (e.g., a halogen, hydroxyl, or carbon-based group) at the remote position. nih.gov

This strategy allows for the conversion of simple alkyl chains into more complex structures with high regioselectivity, a transformation that is difficult to achieve with traditional synthetic methods. rsc.org While specific examples for 2-hydroxyheptanenitrile are not extensively documented, the principles established in other systems provide a clear mechanistic blueprint for potential future applications. nih.gov

Advanced Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise molecular structure of Heptanenitrile, 2-hydroxy-. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Heptanenitrile, 2-hydroxy-, ¹H NMR and ¹³C NMR spectra provide key signals that confirm the presence of its characteristic functional groups.

The hydroxyl (-OH) proton is expected to appear as a broad singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 2.0-5.0 ppm. The proton on the carbon bearing the hydroxyl and nitrile groups (the α-proton) would likely appear as a triplet between 4.0 and 4.5 ppm, influenced by the adjacent methylene (B1212753) group.

In the ¹³C NMR spectrum, the carbon of the nitrile group (-C≡N) is characteristically found in the downfield region, generally between 115 and 125 ppm. The carbon atom attached to the hydroxyl group (C2) would also exhibit a distinct chemical shift, typically in the range of 60-70 ppm, due to the deshielding effect of the electronegative oxygen atom.

Table 1: Predicted NMR Data for Heptanenitrile, 2-hydroxy-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Hydroxyl Proton (-OH) 2.0 - 5.0 (broad singlet) -
α-Proton (-CH(OH)CN) 4.0 - 4.5 (triplet) -
Nitrile Carbon (-C≡N) - 115 - 125

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Heptanenitrile, 2-hydroxy- is expected to show characteristic absorption bands for the hydroxyl and nitrile groups.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding. The presence of the nitrile group (-C≡N) would be confirmed by a sharp, medium-intensity absorption peak in the range of 2220-2260 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chain would appear around 2850-2960 cm⁻¹.

Table 2: Predicted ajor IR Absorption Bands for Heptanenitrile, 2-hydroxy-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Broad, Strong
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 Sharp, Medium

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. For Heptanenitrile, 2-hydroxy-, the molecular ion peak ([M]⁺) would be observed at m/z 127.10, corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum offers further structural clues. Common fragmentation pathways for a 2-hydroxy nitrile would include the loss of the nitrile group (a peak at M-26) or cleavage adjacent to the hydroxyl group. The fragmentation of the alkyl chain would also produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 3: Predicted Mass Spectrometry Data for Heptanenitrile, 2-hydroxy-

m/z Value Interpretation
127 Molecular Ion ([M]⁺)
110 Loss of OH ([M-17]⁺)
101 Loss of CN ([M-26]⁺)

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of Heptanenitrile, 2-hydroxy- and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of volatile compounds like Heptanenitrile, 2-hydroxy-.

In a GC-MS analysis, a sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are identified by their unique mass spectra. A pure sample of Heptanenitrile, 2-hydroxy- would ideally show a single peak in the gas chromatogram, and the mass spectrum of this peak would match the expected fragmentation pattern. The presence of additional peaks would indicate impurities.

For highly complex mixtures where co-elution might be an issue in traditional GC-MS, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chromatographyonline.com This technique employs two columns with different stationary phases, providing a more detailed separation of the components in a sample. chromatographyonline.com

In GC×GC, the effluent from the first column is sequentially modulated and introduced onto a second, shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of closely related isomers and trace impurities that might otherwise go undetected. chromatographyonline.com This would be particularly useful for distinguishing Heptanenitrile, 2-hydroxy- from other positional isomers of hydroxyheptanenitrile.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Heptanenitrile, 2-hydroxy-. Due to the molecule's lack of a strong chromophore, conventional UV-Vis detection can be challenging, necessitating the use of more advanced and universal detection methods. nih.gov A typical approach for analyzing similar compounds, such as other short-chain 2-hydroxyalkanenitriles, involves reverse-phase (RP) chromatography. sielc.com

An RP-HPLC method for Heptanenitrile, 2-hydroxy- would likely utilize a C18 or a polar-embedded column to achieve adequate retention and separation from impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to ensure good peak shape, especially if mass spectrometry is used for detection. sielc.com

Given the compound's properties, several advanced detectors are suitable for its analysis, enhancing sensitivity and providing structural information:

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the analysis of Heptanenitrile, 2-hydroxy-. ijpsjournal.com It provides not only highly sensitive detection but also molecular weight and fragmentation data, which confirms the identity of the compound.

Evaporative Light Scattering Detection (ELSD): This detector is well-suited for non-volatile analytes that lack a UV chromophore. nih.govijpsjournal.com The eluent from the column is nebulized and the solvent evaporated, leaving the analyte as fine particles which scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a response approximately proportional to the mass of the non-volatile analyte, regardless of its chemical structure. It offers high sensitivity and a wide dynamic range.

Refractive Index (RI) Detection: While less sensitive than ELSD or CAD, the RI detector is another universal option that measures the change in the refractive index of the column eluent as the analyte passes through the detector cell. nih.gov

The choice of detector depends on the specific requirements of the analysis, such as the need for sensitivity, quantification accuracy, or structural confirmation. nih.gov

Table 1: Comparison of Advanced HPLC Detectors for Heptanenitrile, 2-hydroxy- Analysis

Detector Principle Advantages for Heptanenitrile, 2-hydroxy- Limitations
Mass Spectrometry (MS) Ionization of analyte and separation of ions by mass-to-charge ratio. High sensitivity and selectivity; provides molecular weight and structural information. Higher cost and complexity.
Evaporative Light Scattering (ELSD) Light scattering by non-volatile analyte particles after solvent evaporation. Universal detection for non-volatile compounds; good sensitivity. Non-linear response; requires volatile mobile phases.
Charged Aerosol Detection (CAD) Nebulization followed by charging of analyte particles and measurement of the charge. Universal detection; consistent response for non-volatile analytes; high sensitivity. Requires volatile mobile phases; response can be affected by mobile phase composition.
Refractive Index (RI) Measures changes in the refractive index of the mobile phase. Universal detector. Low sensitivity; sensitive to temperature and pressure fluctuations; not compatible with gradient elution.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of Heptanenitrile, 2-hydroxy- at the molecular level, complementing experimental data.

Density Functional Theory (DFT) for Thermodynamic Properties and Conformer Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org For a flexible molecule like Heptanenitrile, 2-hydroxy-, which has multiple rotatable bonds, DFT is employed to perform conformer optimization to identify the lowest energy (most stable) three-dimensional structures. nih.govmdpi.com The process involves systematically exploring the molecule's conformational space to find various energy minima on the potential energy surface. nih.gov

Once the geometries of the stable conformers are optimized, DFT calculations can be used to determine a range of thermodynamic properties. mdpi.comnih.gov By calculating the vibrational frequencies of the molecule, key thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be derived using statistical thermodynamics. researchgate.net These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Table 2: Hypothetical Thermodynamic Properties of Heptanenitrile, 2-hydroxy- Calculated via DFT (Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.)

Thermodynamic Property Value Unit
Enthalpy of Formation (ΔHf°) -150.5 kJ/mol
Standard Entropy (S°) 420.8 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°) -35.2 kJ/mol
Heat Capacity (Cv) 165.4 J/(mol·K)

Modeling Reaction Paths and Transition States

Computational modeling is essential for elucidating the mechanisms of chemical reactions involving Heptanenitrile, 2-hydroxy-. arxiv.org This includes its synthesis, typically via the nucleophilic addition of a cyanide ion to heptanal (B48729), and its potential decomposition or further transformation. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathway. nih.gov

The process involves locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the minimum energy reaction path. arxiv.orgnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed, especially if the reaction occurs in a complex environment like a solvent or an enzyme active site. nih.gov These models help rationalize experimental observations and predict how changes in reaction conditions or molecular structure might affect the outcome. uh.edu

Homology Modeling for Enzyme-Substrate Interactions

Heptanenitrile, 2-hydroxy- is a cyanohydrin, a class of compounds synthesized or cleaved by enzymes known as hydroxynitrile lyases (HNLs). semanticscholar.orgdntb.gov.ua To understand how this substrate interacts with an HNL, computational modeling is a powerful tool, especially when an experimental crystal structure of the specific enzyme-substrate complex is unavailable.

If the 3D structure of the target HNL has not been determined, a reliable model can often be built using homology modeling . sld.cu This technique constructs an atomic-resolution model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). sld.cu The quality and reliability of the resulting model are then assessed using various validation tools.

Once a 3D model of the enzyme is obtained, molecular docking simulations can be performed. nih.gov Docking algorithms predict the preferred orientation of the substrate (Heptanenitrile, 2-hydroxy-) when it binds to the enzyme's active site to form a stable complex. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme's amino acid residues, providing critical insights into the basis of substrate specificity and the catalytic mechanism. sld.cu

Table 4: Compound Names Mentioned in the Article

Compound Name
Heptanenitrile, 2-hydroxy-
Acetonitrile
Butyronitrile, 2-ethyl-2-hydroxy-
Formic acid
Heptanal
Methanol

Chemical Transformations and Derivatization Strategies

Hydrolysis Reactions of the Nitrile Group

The hydrolysis of the nitrile group in 2-hydroxyheptanenitrile is a fundamental transformation that can lead to either the corresponding carboxylic acid or amide, depending on the reaction conditions.

The conversion of 2-hydroxyheptanenitrile to 2-hydroxyheptanoic acid can be achieved under both acidic and basic conditions. In acid-catalyzed hydrolysis, the nitrile is typically heated with a strong mineral acid, such as sulfuric or hydrochloric acid, in an aqueous solution. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This is followed by a series of proton transfer and tautomerization steps, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt, which is then protonated in a final acidic workup step to yield the free carboxylic acid. While specific experimental data for the hydrolysis of 2-hydroxyheptanenitrile is not extensively detailed in the literature, the general conditions for nitrile hydrolysis are well-established.

Table 1: General Conditions for Hydrolysis of α-Hydroxynitriles to α-Hydroxycarboxylic Acids

Catalyst Reagents General Conditions Product
Acid H₂SO₄ or HCl in H₂O Heating under reflux α-Hydroxycarboxylic acid

The hydrolysis of nitriles can be controlled to stop at the amide stage, yielding 2-hydroxyheptanamide. This is often achieved by using milder reaction conditions than those required for complete hydrolysis to the carboxylic acid. For instance, base-catalyzed hydrolysis under carefully controlled temperatures can favor the formation of the amide. Some catalytic systems, such as those employing certain metal catalysts or enzymes, can also provide high selectivity for amide formation.

The amide intermediate, 2-hydroxyheptanamide, can be isolated and characterized using standard spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic absorptions for the amide C=O stretch and N-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy would provide distinct signals for the protons and carbons in the molecule, confirming its structure.

Table 2: Expected Spectroscopic Data for 2-Hydroxyheptanamide

Technique Key Expected Features
¹H NMR Signals for the α-proton, protons on the alkyl chain, amide protons, and hydroxyl proton.
¹³C NMR Resonances for the amide carbonyl carbon, the α-carbon bearing the hydroxyl group, and carbons of the alkyl chain.
IR Spectroscopy Strong absorption for the C=O stretch (amide I band), N-H bending (amide II band), and N-H and O-H stretching vibrations.

Reduction of the Nitrile Group to Amines

The nitrile group of 2-hydroxyheptanenitrile can be reduced to a primary amine, yielding 2-amino-1-heptanol. This transformation is typically accomplished through catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out under pressure and may require elevated temperatures.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used. This method is highly effective but requires anhydrous conditions due to the high reactivity of the hydride reagent. The reaction proceeds by the nucleophilic addition of hydride ions to the nitrile carbon, followed by a workup step to protonate the resulting amine. These reduction methods provide a direct route to valuable amino alcohols from α-hydroxynitriles.

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

The reaction of 2-hydroxyheptanenitrile with organometallic reagents, such as Grignard reagents (R-MgX), can be complex due to the presence of two reactive sites: the acidic hydroxyl proton and the electrophilic nitrile carbon. The Grignard reagent is a strong base and will first react with the acidic hydroxyl group in an acid-base reaction. This deprotonation consumes one equivalent of the Grignard reagent and forms a magnesium alkoxide.

To achieve addition to the nitrile group, an excess of the Grignard reagent is necessary. After the initial deprotonation, a second equivalent of the Grignard reagent can act as a nucleophile and attack the nitrile carbon. This forms an imine anion, which upon acidic workup, is hydrolyzed to a ketone. This two-step process allows for the synthesis of α-hydroxy ketones. The choice of the Grignard reagent determines the nature of the R group that is introduced. masterorganicchemistry.comorgsyn.org

Derivatization Methods for Analytical Enhancement and Further Synthesis

The hydroxyl group of 2-hydroxyheptanenitrile can be derivatized to enhance its analytical properties, particularly for techniques like gas chromatography (GC), or to serve as a protecting group in further synthetic transformations.

Alkylation of the hydroxyl group can be achieved by reacting 2-hydroxyheptanenitrile with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, such as sodium hydride or a non-nucleophilic amine, deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the leaving group on the alkylating agent, forming an ether linkage. This derivatization can be used to protect the hydroxyl group during subsequent reactions involving the nitrile functionality.

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for GC analysis. The hydroxyl group of 2-hydroxyheptanenitrile can be converted to a silyl (B83357) ether by reacting it with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The reaction is typically carried out in an aprotic solvent and may be facilitated by a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. The resulting trimethylsilyl ether is more volatile and less polar than the original alcohol, leading to improved chromatographic peak shape and resolution. brjac.com.brresearchgate.net

Table 3: Common Derivatization Reagents for the Hydroxyl Group of 2-Hydroxyheptanenitrile

Derivatization Reagent(s) Product Functional Group Purpose
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH) Ether Protection of the hydroxyl group for further synthesis.

Chemical Derivatization for Chiral Separation (e.g., with TSPC)

The presence of a chiral center at the C-2 position of 2-hydroxyheptanenitrile necessitates the use of specialized techniques for the separation of its enantiomers. One effective strategy is chemical derivatization with a chiral derivatizing agent to form diastereomers, which possess different physical properties and can be separated using achiral chromatographic methods.

A notable chiral derivatizing agent for compounds containing hydroxyl groups is N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC). The reaction involves the esterification of the hydroxyl group of 2-hydroxyheptanenitrile with the acyl chloride functionality of TSPC. This process, carried out in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct, results in the formation of two diastereomeric esters. osdd.netnih.gov These diastereomers, having different stereochemical configurations, exhibit distinct interactions with the stationary phase of a chromatographic column, thus allowing for their separation.

The general reaction can be depicted as follows:

(R/S)-2-Hydroxyheptanenitrile + (L)-TSPC → (R,L)-Diastereomer + (S,L)-Diastereomer

The resulting diastereomers can then be resolved using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) on an achiral stationary phase. The relative amounts of the two diastereomers, determined from the chromatogram, directly correlate to the enantiomeric composition of the original 2-hydroxyheptanenitrile sample.

ParameterDescription
Chiral Derivatizing Agent N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC)
Functional Group Targeted 2-hydroxyl group
Reaction Type Esterification
Products Diastereomeric esters
Separation Technique Achiral Chromatography (HPLC, GC)
Principle of Separation Diastereomers have different physical properties and interact differently with the stationary phase.

Strategies for Enhancing Spectroscopic and Chromatographic Performance

The inherent properties of 2-hydroxyheptanenitrile, such as its lack of a strong chromophore, can present challenges for its detection and quantification using common spectroscopic and chromatographic techniques. nih.gov Derivatization strategies are therefore crucial for enhancing its analytical performance.

Enhancing Spectroscopic Detection:

To improve its detectability by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the molecule. This is typically achieved by reacting the hydroxyl group with a derivatizing agent that contains these functionalities. For instance, benzoyl chloride or dansyl chloride can be used to introduce a UV-active or fluorescent tag, respectively.

Similarly, for mass spectrometry (MS) detection, derivatization can be employed to enhance ionization efficiency. Reagents that introduce a readily ionizable group, such as a quaternary ammonium moiety, can significantly improve the signal intensity in electrospray ionization (ESI) mass spectrometry. nih.gov

Improving Chromatographic Performance:

Derivatization can also be used to improve the chromatographic behavior of 2-hydroxyheptanenitrile. For gas chromatography (GC), the volatility of the compound can be increased, and peak tailing can be reduced by converting the polar hydroxyl group into a less polar ether or ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for this purpose.

For high-performance liquid chromatography (HPLC), derivatization can alter the polarity of the molecule, leading to better retention and resolution on a given stationary phase. The introduction of a bulky protecting group on the hydroxyl function can also influence the interaction with the stationary phase, leading to improved separation from interfering components in a complex matrix.

StrategyDerivatizing Agent ExampleTargeted Functional GroupAnalytical TechniqueEnhancement
UV-Vis Detection Benzoyl chlorideHydroxylHPLC-UVIntroduction of a chromophore
Fluorescence Detection Dansyl chlorideHydroxylHPLC-FluorescenceIntroduction of a fluorophore
Mass Spectrometry Reagents with quaternary ammonium groupsHydroxylLC-MS (ESI)Improved ionization efficiency
Gas Chromatography BSTFAHydroxylGC-FID, GC-MSIncreased volatility, reduced peak tailing
HPLC Separation Various acylating or silylating agentsHydroxylHPLCModified polarity for improved retention and resolution

Biocatalysis and Enzymatic Transformations Involving Heptanenitrile, 2 Hydroxy

Role of Nitrilases and Nitrile Hydratases in α-Hydroxynitrile Hydrolysis

Nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84) are the key enzymes governing the biocatalytic conversion of nitriles. They offer distinct pathways for nitrile hydrolysis.

Nitrilases catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. This process is highly atom-efficient and avoids the formation of an amide intermediate, which can sometimes be problematic in downstream processing. For α-hydroxynitriles like 2-hydroxyheptanenitrile, a nitrilase would directly yield 2-hydroxyheptanoic acid. The reaction mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the nitrile carbon. nih.govalmacgroup.comthieme-connect.de

Nitrile hydratases , on the other hand, catalyze the hydration of a nitrile to its corresponding amide. wikipedia.orgnih.gov In the case of 2-hydroxyheptanenitrile, this would result in the formation of 2-hydroxyheptanamide. These enzymes are metalloenzymes, typically containing either an iron or cobalt ion in their active site, which plays a crucial role in activating the nitrile group for the addition of a water molecule. researchgate.net Often, nitrile hydratase activity in microorganisms is coupled with the action of an amidase, which then hydrolyzes the amide to the carboxylic acid. This two-step pathway ultimately leads to the same carboxylic acid product as the nitrilase pathway. wikipedia.orgfrontiersin.org

The choice between using a nitrilase or a nitrile hydratase/amidase system for the hydrolysis of 2-hydroxyheptanenitrile depends on the desired product (carboxylic acid or amide) and the specific characteristics of the available enzymes, such as substrate specificity, stability, and enantioselectivity.

Substrate Specificity and Enzyme Engineering in Biocatalytic Processes

The efficiency of the biocatalytic hydrolysis of 2-hydroxyheptanenitrile is heavily dependent on the substrate specificity of the chosen enzyme. Nitrilases and nitrile hydratases exhibit a broad range of specificities, which can be broadly categorized. Some enzymes show a preference for aromatic nitriles, while others are more active towards aliphatic nitriles. nih.govtheadl.comcore.ac.uk

For the conversion of 2-hydroxyheptanenitrile, an aliphatic α-hydroxynitrile, enzymes with high activity towards long-chain aliphatic substrates are desirable. For instance, a novel nitrilase from Rhodococcus rhodochrous K22 has been shown to preferentially hydrolyze aliphatic nitriles. nih.gov Similarly, the cobalt-containing nitrile hydratase from Rhodococcus rhodochrous J1 is known to hydrate (B1144303) aliphatic nitrile compounds. mdpi.com While specific data on 2-hydroxyheptanenitrile is often embedded within broader substrate studies, the general trend indicates that enzymes from genera like Rhodococcus and Pseudomonas are promising candidates for its transformation. nih.govresearchgate.netnih.govnih.gov

Interactive Table: General Substrate Preferences of Nitrile-Converting Enzymes

Enzyme TypeGeneral Substrate PreferencePotential for 2-hydroxyheptanenitrileKey Considerations
Aromatic Nitrilases Benzonitrile and its derivativesLowThe bulky aromatic binding pocket may not accommodate a linear aliphatic chain.
Aliphatic Nitrilases Short to medium-chain alkyl nitrilesHighEnzymes from Rhodococcus sp. are known to act on such substrates. nih.gov
Arylacetonitrilases Phenylacetonitrile and related compoundsModerateSpecificity can be variable; some may accept longer aliphatic chains.
Fe-type Nitrile Hydratases Broad, including aliphatic nitrilesHighOften found in nitrile hydratase/amidase systems for full conversion to acid.
Co-type Nitrile Hydratases Generally higher activity on aromatic nitriles but also active on aliphaticsModerate to HighThe specific enzyme's active site architecture is the determining factor. mdpi.com

Enzyme engineering plays a crucial role in overcoming limitations in substrate specificity and improving catalytic efficiency. Techniques such as directed evolution and site-directed mutagenesis can be employed to tailor the active site of a nitrilase or nitrile hydratase to better accommodate non-natural or sterically demanding substrates like 2-hydroxyheptanenitrile. By modifying key amino acid residues, it is possible to enhance substrate binding, increase turnover rates, and even alter enantioselectivity. almacgroup.comnih.gov

Chemo-Enzymatic Synthesis Applications (e.g., Precursors for Complex Molecules)

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and sustainable routes to complex molecules. In the context of 2-hydroxyheptanenitrile, this approach is particularly valuable for the production of enantiomerically pure 2-hydroxyheptanoic acid and its derivatives, which can serve as chiral precursors in the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgresearchgate.net

A typical chemo-enzymatic route might involve the chemical synthesis of racemic 2-hydroxyheptanenitrile, followed by a highly selective enzymatic hydrolysis step. This enzymatic resolution can selectively convert one enantiomer of the nitrile, allowing for the separation of the unreacted enantiomer and the product.

For example, a nitrilase could be used in a kinetic resolution process where it preferentially hydrolyzes one enantiomer of 2-hydroxyheptanenitrile to the corresponding α-hydroxy acid, leaving the other enantiomer of the nitrile unreacted. This provides access to both enantiomers of the final product. The taxol sidechain, a complex molecule, has been a target for such chemo-enzymatic approaches involving nitrile-hydrolyzing enzymes. rsc.orgresearchgate.net

Furthermore, the integration of enzymatic steps with chemical transformations can lead to novel synthetic pathways. For instance, the product of the enzymatic hydrolysis, 2-hydroxyheptanoic acid, can be subjected to further chemical modifications to build more complex molecular architectures. This synergy between chemical and enzymatic methods allows for the development of highly efficient and selective synthetic strategies. nih.gov

Stereoselectivity in Enzymatic Transformations

One of the most significant advantages of using enzymes in synthesis is their inherent stereoselectivity. Many nitrilases and nitrile hydratases exhibit high enantioselectivity, meaning they can distinguish between the two enantiomers of a chiral substrate like 2-hydroxyheptanenitrile. This property is critical for the production of single-enantiomer compounds, which is often a requirement in the pharmaceutical industry due to the different physiological effects of enantiomers.

The stereoselectivity of an enzymatic reaction is typically quantified by the enantiomeric excess (e.e.) of the product. For example, the nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert mandelonitrile (B1675950) preferentially to (R)-mandelic acid. nih.gov While specific enantioselectivity data for 2-hydroxyheptanenitrile is not widely published, studies on analogous α-hydroxynitriles provide a strong indication of the potential for high stereoselectivity.

The stereochemical outcome of the enzymatic hydrolysis can be influenced by several factors, including the specific enzyme used, the reaction conditions (pH, temperature), and the structure of the substrate. Enzyme engineering can also be a powerful tool to enhance or even invert the enantioselectivity of a nitrilase or nitrile hydratase. nih.gov This allows for the targeted synthesis of either the (R) or (S) enantiomer of 2-hydroxyheptanoic acid or 2-hydroxyheptanamide, depending on the specific requirements of the final product. The development of stereoselective biocatalytic processes for compounds like 2-hydroxy-(4'-oxocyclohexyl)acetonitrile highlights the potential of this approach. nih.govnih.gov

Advanced Applications and Future Research Directions

Heptanenitrile, 2-hydroxy- as a Key Intermediate in Complex Organic Synthesis

Heptanenitrile, 2-hydroxy-, also known as 2-hydroxyheptanenitrile, is a chiral chemical compound characterized by a hydroxyl group and a nitrile group attached to a heptane (B126788) backbone. lookchem.com Its bifunctional nature makes it a valuable and versatile building block in complex organic synthesis. The presence of a chiral center, a reactive nitrile group, and a hydroxyl group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. lookchem.com This compound serves as a key intermediate, facilitating the synthesis of a variety of valuable downstream products. lookchem.com

PropertyData
Molecular Formula C7H13NO guidechem.com
IUPAC Name 2-hydroxyheptanenitrile guidechem.com
CAS Number 95577-44-9 guidechem.com
Molar Mass 127.18 g/mol
Synonyms 2-Hydroxyheptanenitrile, Enanthonitrile, 2-hydroxy- guidechem.com

As a chiral intermediate, Heptanenitrile, 2-hydroxy- is of significant interest to the pharmaceutical industry. lookchem.com Its structure is crucial for the synthesis of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce potential side effects associated with unwanted stereoisomers. lookchem.comresearchgate.net The nitrile and hydroxyl functional groups can be chemically modified through various reactions, such as hydrolysis, reduction, or substitution, to introduce new functionalities required for pharmacologically active molecules. This makes it a precursor in the production of diverse organic compounds, including those used in pharmaceuticals and agrochemicals. While specific large-scale applications in agrochemical synthesis are not extensively detailed in available literature, the fundamental reactivity of α-hydroxynitriles positions them as plausible intermediates for creating complex structures found in modern agricultural products.

Heptanenitrile, 2-hydroxy- serves as a starting material or precursor in the synthesis of various biologically active molecules. lookchem.com Bioactive molecules often possess complex stereochemistry, and starting with a chiral building block like (S)-2-Hydroxyheptanenitrile can simplify the synthetic route and ensure the desired stereochemical outcome. lookchem.com The synthesis of these molecules often involves multicomponent reactions where the nitrile or hydroxyl group can participate in forming new carbon-carbon or carbon-heteroatom bonds, leading to a rapid increase in molecular complexity. mdpi.com This efficiency is a key advantage in developing libraries of compounds for biological screening.

Heptanenitrile, 2-hydroxy- is a direct precursor for the synthesis of α-hydroxy acids and a potential intermediate for α-amino acids.

α-Hydroxy Acids: The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group (-COOH). This transformation converts 2-hydroxyheptanenitrile directly into 2-hydroxyheptanoic acid. acs.org This reaction is a fundamental and well-established method in organic chemistry for preparing α-hydroxy acids from cyanohydrins. organic-chemistry.orgresearchgate.net α-hydroxy acids are valuable in their own right and are used in various applications, including as synthons for pharmaceuticals. researchgate.net

α-Amino Acids: The synthesis of α-amino acids from α-hydroxynitriles is a more complex process. One established route for amino acid synthesis is the Strecker synthesis, which typically proceeds through an α-amino nitrile intermediate. masterorganicchemistry.comlibretexts.org To synthesize 2-aminoheptanoic acid from 2-hydroxyheptanenitrile, the hydroxyl group would first need to be converted into a suitable leaving group and then displaced by an amine source, such as ammonia (B1221849), to form the corresponding α-amino nitrile. Subsequent hydrolysis of the nitrile group would then yield the target α-amino acid, 2-aminoheptanoic acid. acs.orgmasterorganicchemistry.com

A summary of these synthetic transformations is presented below:

Starting MaterialReactionProduct
Heptanenitrile, 2-hydroxy-Nitrile Hydrolysis2-Hydroxyheptanoic acid acs.org
Heptanenitrile, 2-hydroxy-1. Hydroxyl Group Conversion & Amination 2. Nitrile Hydrolysis2-Aminoheptanoic acid acs.orgmasterorganicchemistry.com

The nitrile functional group is an exceptionally versatile tool for the synthesis of heterocyclic compounds. longdom.org Nitriles can participate in cyclization reactions with various reagents to form rings containing nitrogen, oxygen, or sulfur. For example, the nitrile group can react with dinucleophiles to construct pyrimidine, imidazole, or thiazole (B1198619) rings, which are common scaffolds in many pharmaceuticals. longdom.org Although specific examples detailing the use of Heptanenitrile, 2-hydroxy- in heterocyclic synthesis are not prominent, its functional groups make it a potential candidate for such transformations. The hydroxyl group could act as an internal nucleophile or be used to direct the regioselectivity of cyclization reactions, adding another layer of synthetic utility. longdom.org

Material Science Applications and Polymer Chemistry

While the primary applications of Heptanenitrile, 2-hydroxy- are centered on fine chemical synthesis, its unique structure suggests potential utility in material science. lookchem.com The presence of both a hydroxyl group and a nitrile group on a chiral backbone could allow for its use in the development of specialty materials. For instance, it could be explored as a component in the synthesis of chiral catalysts or sensors. lookchem.com

In polymer chemistry, monomers containing hydroxyl groups are frequently used to impart specific properties to polymers, such as hydrophilicity, and to provide sites for cross-linking or further chemical modification. chemicalbook.com Although Heptanenitrile, 2-hydroxy- is not a standard monomer, it could potentially be incorporated into polymer chains. The hydroxyl group could be used for esterification or etherification reactions to graft the molecule onto a polymer backbone, while the nitrile group could be reduced to an amine and used in the formation of polyamides or polyimines. Its chiral nature could lead to the development of polymers with unique optical or separation properties. However, research in this specific area appears to be limited.

Use as a Solvent in Polymerization Reactions (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and the choice of solvent is known to have a significant impact on the reaction kinetics and control. The solvent affects the redox properties of the copper catalysts and their structure in solution, which in turn influences the polymerization equilibrium. frontiersin.orgnih.gov Studies have shown that the rate of polymerization can be slower in less polar solvents compared to more polar media like DMSO/DMF. frontiersin.orgnih.gov

While the influence of various organic solvents on ATRP has been a subject of considerable study, specific research into the application of 2-hydroxyheptanenitrile as a solvent in these reactions is not extensively documented in current literature. The polarity imparted by its hydroxyl group, combined with the nitrile function, suggests it could offer interesting properties as a reaction medium. Future research could investigate how 2-hydroxyheptanenitrile and other cyanohydrins influence the solubility of catalysts and monomers and affect the kinetics and equilibrium constants of controlled radical polymerizations like ATRP.

Development of New Materials such as Chiral Catalysts and Sensors

Chiral cyanohydrins are recognized as valuable intermediates for the synthesis of other important chiral compounds. d-nb.info The development of methods to produce enantiomerically pure cyanohydrins is a significant area of research, employing both chiral catalysts and biocatalytic processes with enzymes like oxynitrilases. d-nb.infodiva-portal.orgacs.orgnih.gov This allows for the creation of cyanohydrins with a specific stereochemistry, which can then be used as building blocks for pharmaceuticals and agrochemicals. acs.orgnih.govarxada.com

While 2-hydroxyheptanenitrile is a target for synthesis using chiral methods, its direct application as a chiral catalyst or in the fabrication of chiral sensors is not yet established. The field of chiral sensing often utilizes more complex structures, such as chiral polymers or molecularly imprinted polymers, to achieve selective recognition of enantiomers. mdpi.combeilstein-journals.org The potential for 2-hydroxyheptanenitrile lies in its role as a precursor. Its chiral forms could be elaborated into more complex chiral ligands or monomers for polymerization into chiral materials suitable for catalytic or sensing applications.

Table 1: Methods for Chiral Cyanohydrin Synthesis

Method Catalyst/Agent Type Key Features
Catalytic Asymmetric Synthesis Chiral Lewis acidic metal complexes (e.g., Ti-salen) Employs a chiral catalyst to direct the stereochemical outcome of the cyanation of an aldehyde. diva-portal.org
Biocatalytic Synthesis Enzymes (e.g., Oxynitrilases) Uses enzymes to catalyze the enantioselective addition of HCN to aldehydes, often with high optical purity. d-nb.infoacs.orgnih.gov

| Enzymatic Cyanation | Halohydrin dehalogenases (HHDH) | Uses cyanohydrins as a cyanide source for the enantioselective cyanation of epoxides to form β-hydroxy nitriles. acs.org |

Formation of Advanced Biomaterials (e.g., Polypeptides, Poly(α-hydroxy acid)s)

A significant application of 2-hydroxyheptanenitrile chemistry is in the synthesis of monomers for advanced biomaterials. The compound serves as a key intermediate in a pathway to produce poly(α-hydroxy acid)s, which are aliphatic polyesters with applications in the biomedical field, including as absorbable sutures and drug delivery carriers.

The synthesis begins with hexanal (B45976), the aldehyde precursor to 2-hydroxyheptanenitrile. Through the well-established Strecker reaction, hexanal is converted into its corresponding α-hydroxy acid. This monomer is then cyclized to form an O-carboxy-anhydride. The subsequent ring-opening polymerization of this cyclic anhydride (B1165640) yields the final polyester (B1180765) biomaterial. This methodology provides a straightforward route to new "PLA-like" polyesters, expanding the library of available polymers for biomedical uses. diva-portal.orgacs.org

Environmental Fate and Transformation Studies

Understanding the environmental behavior of chemical compounds is critical. Research into the environmental fate of 2-hydroxyheptanenitrile explores its characteristics as a potential volatile organic compound and its degradation pathways in various environmental systems.

Research on Heptanenitrile, 2-hydroxy- as a Volatile Organic Compound (VOC)

Volatile organic compounds (VOCs) are chemicals that can easily evaporate under normal atmospheric conditions. ca.gov They are emitted from a wide range of natural and synthetic sources. Currently, there is limited specific research classifying 2-hydroxyheptanenitrile as a VOC or detailing its atmospheric chemistry. Its molecular weight and the presence of a hydroxyl group, which can engage in hydrogen bonding, will influence its vapor pressure and volatility. Further studies are needed to determine its potential to be released into the atmosphere and its subsequent atmospheric reactions.

Degradation Pathways and Mechanisms in Environmental Systems

The environmental persistence of 2-hydroxyheptanenitrile is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: Microbial action is a primary pathway for the degradation of organonitriles in the environment. Studies on activated sludge have shown that saturated aliphatic nitriles can be degraded by microbial consortia. nih.gov The typical pathway involves a two-step enzymatic process:

Nitrile Hydratase: This enzyme hydrates the nitrile group (-C≡N) to an amide (-CONH₂).

Amidase: The amide is then hydrolyzed to the corresponding carboxylic acid (-COOH) and ammonia (NH₃). nih.gov

Applying this to 2-hydroxyheptanenitrile, the expected biodegradation would result in 2-hydroxyheptanamide, followed by the formation of 2-hydroxyheptanoic acid and ammonia.

Photodegradation: Cyanohydrins are known to be photochemically reactive in aqueous environments. Research on marine chemistry has shown that the equilibrium between aldehydes/ketones and their cyanohydrin forms is implicated in the photochemical production of carbon monoxide from dissolved organic matter. acs.org This indicates that cyanohydrins can undergo degradation when exposed to sunlight in water. Additionally, advanced oxidation processes using UV light in combination with catalysts like TiO₂ or reagents like H₂O₂ are effective in degrading cyanide-containing compounds through the generation of highly reactive hydroxyl radicals. journalssystem.com While not specific to 2-hydroxyheptanenitrile, these studies suggest that photodegradation could be a relevant environmental fate process.

Table 2: Potential Degradation Pathways for Heptanenitrile, 2-hydroxy-

Degradation Type Proposed Mechanism Key Intermediates/Products
Biodegradation Two-step enzymatic hydrolysis 2-hydroxyheptanamide, 2-hydroxyheptanoic acid, Ammonia

| Photodegradation | Direct or indirect photolysis in aqueous systems | Potential for oxidation and cleavage by reactive species (e.g., hydroxyl radicals) |

Potential for Odor Control Applications

Nitriles are a class of compounds of significant interest to the flavor and fragrance industries. researchgate.net Many volatile nitriles possess odors similar to their parent aldehydes but offer greater stability against oxidation. researchgate.net Specifically, long-chain aliphatic nitriles within the C7 to C10 range have been described as having sweet, fruity, or melon-like odors. researchgate.net

Given its seven-carbon chain, 2-hydroxyheptanenitrile is expected to have distinct odor characteristics. However, its application is more likely to be as a fragrance component itself rather than in odor control, which typically involves neutralizing or masking malodors. The use of nitriles in perfumery is well-established, but there is no specific information in the reviewed literature to suggest the use of 2-hydroxyheptanenitrile for odor control applications. researchgate.netgoogle.com

Emerging Research Areas and Unexplored Potentials

The compound 2-hydroxy-heptanenitrile, a member of the cyanohydrin or hydroxynitrile functional group, is positioned at the intersection of several advanced chemical research fields. wikipedia.orglibretexts.org Its bifunctional nature, containing both a hydroxyl and a nitrile group, makes it a valuable intermediate for a variety of chemical transformations. libretexts.org Emerging research is focused on leveraging cutting-edge technologies and principles to enhance its synthesis and application in a more efficient, predictable, and sustainable manner.

Integration with Flow Chemistry and Microreactor Technology

The synthesis of cyanohydrins, including 2-hydroxy-heptanenitrile, is increasingly benefiting from the integration of continuous flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing methods, such as superior control over reaction parameters, enhanced safety, and improved scalability. rsc.orgajinomoto.com

Microreactors, with their high surface-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise temperature control and efficient mixing. mdpi.com This level of control is particularly crucial for cyanohydrin synthesis, which can be exothermic and involve hazardous reagents like hydrogen cyanide. libretexts.org By performing these reactions in closed, highly controlled micro-scale systems, the risks of accidents and environmental contamination are significantly reduced. ajinomoto.com

Research has demonstrated the successful use of immobilized enzymes, such as hydroxynitrile lyases (HNLs), within microreactors for the enantioselective synthesis of chiral cyanohydrins. rsc.orgresearchgate.net This technique allows for high substrate conversion and high enantiomeric excess with short residence times. rsc.org The use of flow microreactors can also suppress unwanted side reactions, leading to higher product purity. rsc.org For the synthesis of 2-hydroxy-heptanenitrile, this technology could enable a safer, more efficient, and continuous production process, potentially with high stereoselectivity if a chiral product is desired.

Table 1: Advantages of Flow Chemistry and Microreactors for 2-Hydroxy-heptanenitrile Synthesis

Feature Benefit in Synthesis Reference
High Surface-to-Volume Ratio Enhanced heat and mass transfer, precise temperature control. mdpi.com
Improved Safety Minimized exposure to hazardous reagents, reduced risk of thermal runaway. ajinomoto.com
Enhanced Control Precise control over reaction time, temperature, and mixing. ajinomoto.com
Scalability Seamless scaling from laboratory to industrial production. ajinomoto.com
Process Intensification Higher yields and better product quality in shorter reaction times. ajinomoto.commdpi.com
Integration with Biocatalysis Enables continuous production of chiral compounds with high purity. rsc.orgresearchgate.net

Data Science and Machine Learning in Reaction Prediction and Optimization

The optimization of synthetic routes for compounds like 2-hydroxy-heptanenitrile is a complex task involving many variables. Data science and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgsemanticscholar.org ML algorithms can analyze large datasets from past experiments to identify patterns and predict reaction outcomes, such as yield and selectivity, with remarkable accuracy. beilstein-journals.orgnih.govprinceton.edu

For the synthesis of 2-hydroxy-heptanenitrile, ML models can be trained on data from a wide range of cyanohydrin formation reactions. These models can then predict the optimal reaction conditions—including catalyst, solvent, temperature, and reactant concentrations—for this specific target molecule. beilstein-journals.org This data-driven approach reduces the need for extensive, time-consuming trial-and-error experimentation. beilstein-journals.orgarocjournal.com

"Random forest" and neural network models have proven particularly effective in predicting reaction yields. princeton.eduarocjournal.com By combining ML with high-throughput experimentation (HTE) platforms, researchers can create "self-driving" laboratories where algorithms intelligently select and perform experiments to rapidly identify optimal conditions. beilstein-journals.orgresearchgate.net This synergy between data science and automated chemistry holds the potential to significantly shorten the development timeline for efficient and robust syntheses of 2-hydroxy-heptanenitrile. researchgate.net

Table 2: Machine Learning Applications in 2-Hydroxy-heptanenitrile Synthesis

Application Description Potential Impact Reference
Reaction Outcome Prediction ML models predict the yield and major product of a reaction based on reactants and conditions. Reduces failed experiments and accelerates discovery of viable synthetic routes. nih.gov
Condition Optimization Algorithms identify optimal parameters (temperature, catalyst, etc.) from a high-dimensional space. Maximizes product yield and selectivity with fewer experiments. beilstein-journals.orgsemanticscholar.org
Catalyst Discovery Data-driven approaches can help identify novel and more efficient catalysts. Improves reaction efficiency and sustainability. beilstein-journals.org
Integration with HTE Automated platforms use ML to guide experimentation for rapid optimization. Creates autonomous "self-driving" labs for accelerated process development. researchgate.net

Sustainable Chemistry Initiatives and Circular Economy Principles

The production of nitriles and cyanohydrins has traditionally relied on highly toxic cyanide sources, posing significant safety and environmental challenges. acs.org Sustainable chemistry initiatives are focused on developing greener and safer synthetic alternatives. For 2-hydroxy-heptanenitrile, this includes cyanide-free routes, such as those utilizing biocatalysis with aldoxime dehydratases or employing less hazardous cyanating agents. mdpi.comnih.gov

Biocatalytic methods, which operate under mild conditions in aqueous media, represent a promising sustainable pathway. mdpi.comresearchgate.net Another green approach involves the "domino"-type synergistic catalysis using ionic liquids to synthesize nitriles from aldehydes, which can be derived from renewable biomass. acs.org These methods align with the principles of green chemistry by preventing waste, using safer chemicals, and designing for energy efficiency. noviams.compsecommunity.org

From a circular economy perspective, the focus is on designing chemical products and processes that eliminate waste and enable the continuous cycling of resources. psecommunity.orgresearchgate.net The synthesis of 2-hydroxy-heptanenitrile could be integrated into a bio-based circular economy by using renewable feedstocks. detritusjournal.com Furthermore, the compound itself can serve as a building block for biodegradable products or materials that can be recycled or re-enter biological cycles at the end of their life, thus contributing to a closed-loop system and minimizing environmental impact. noviams.comivl.se

Table 3: Sustainable Approaches for 2-Hydroxy-heptanenitrile

Approach Principle Relevance to Synthesis Reference
Biocatalysis Use of renewable feedstocks, safer chemistry. Enzymatic synthesis (e.g., using aldoxime dehydratases) avoids toxic cyanides and operates under mild conditions. mdpi.comnih.gov
Renewable Feedstocks Use of renewable resources. Deriving starting materials like aldehydes from biomass. acs.org
Atom Economy Maximize incorporation of all materials used in the process into the final product. Designing synthetic routes that minimize by-products. organic-chemistry.org
Circular Design Designing products for disassembly and reuse. Using 2-hydroxy-heptanenitrile as a monomer for recyclable polymers or biodegradable materials. psecommunity.orgivl.se

Q & A

Q. How should researchers design experiments to measure the aqueous solubility of 2-hydroxyheptanenitrile given limited literature data?

  • Methodological Answer : Perform shake-flask experiments with HPLC quantification. Use a water-saturated octanol phase to measure log Kow, and extrapolate solubility via the Yalkowsky equation. Compare results with structurally similar compounds (e.g., 2-hydroxybenzonitrile solubility data ).

Data Contradictions and Gaps

  • Stability and Reactivity : reports missing decomposition products and incompatible materials, requiring empirical testing (e.g., DSC for thermal stability ).
  • Toxicology : While IARC classifies components as carcinogenic, direct data for 2-hydroxyheptanenitrile is absent. Prioritize in silico-to-in vitro extrapolation (IVIVE) to bridge gaps .

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